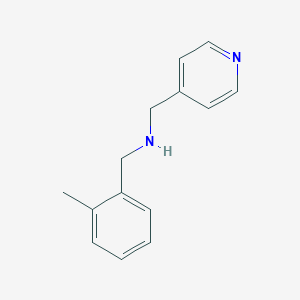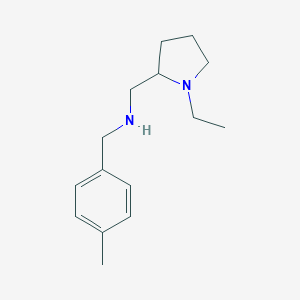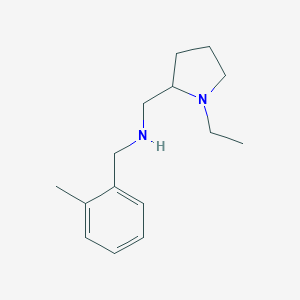![molecular formula C18H20Cl2N2O4S2 B262773 4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B262773.png)
4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide, also known as MCC950, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. MCC950 was first synthesized in 2015 and has since been extensively studied for its anti-inflammatory properties.
Mécanisme D'action
4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide inhibits the NLRP3 inflammasome by binding to the NACHT domain of the NLRP3 protein. This prevents the activation of the inflammasome and the subsequent release of pro-inflammatory cytokines. This compound has been shown to be highly selective for the NLRP3 inflammasome and does not affect other inflammasomes or immune pathways.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-1β and IL-18, in experimental models of inflammatory diseases. It has also been shown to reduce inflammation and tissue damage in these models. This compound has been shown to be well-tolerated and does not have any significant toxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide is a small molecule inhibitor that can be easily synthesized in a laboratory setting. It has been shown to be highly selective for the NLRP3 inflammasome and does not affect other immune pathways. However, this compound has limited solubility in water, which can make it difficult to administer in experimental models.
Orientations Futures
There are several future directions for research on 4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide. One potential area of research is the development of more potent and selective inhibitors of the NLRP3 inflammasome. Another potential area of research is the investigation of the role of the NLRP3 inflammasome in other diseases, such as cancer and autoimmune diseases. Additionally, the therapeutic potential of this compound in human clinical trials needs to be explored further.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine, followed by the reaction of the resulting product with 4-chloroaniline. This is then treated with sodium hydroxide to form the final product, this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting with ease.
Applications De Recherche Scientifique
4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the NLRP3 inflammasome, which is a key component of the innate immune system. The NLRP3 inflammasome is responsible for the activation of pro-inflammatory cytokines, such as IL-1β and IL-18, which are involved in the pathogenesis of many inflammatory diseases.
This compound has been shown to be effective in experimental models of various inflammatory diseases, including gout, multiple sclerosis, and Alzheimer's disease. It has also been shown to improve outcomes in sepsis and acute kidney injury. These studies suggest that this compound has potential therapeutic applications in the treatment of inflammatory diseases.
Propriétés
Formule moléculaire |
C18H20Cl2N2O4S2 |
|---|---|
Poids moléculaire |
463.4 g/mol |
Nom IUPAC |
4-chloro-N-[2-[(4-chlorophenyl)sulfonylamino]cyclohexyl]benzenesulfonamide |
InChI |
InChI=1S/C18H20Cl2N2O4S2/c19-13-5-9-15(10-6-13)27(23,24)21-17-3-1-2-4-18(17)22-28(25,26)16-11-7-14(20)8-12-16/h5-12,17-18,21-22H,1-4H2 |
Clé InChI |
RJMOLQXQAHVQER-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-[(4-Methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262690.png)
![2-[(4-Isopropylbenzyl)amino]-1-phenylethanol](/img/structure/B262692.png)
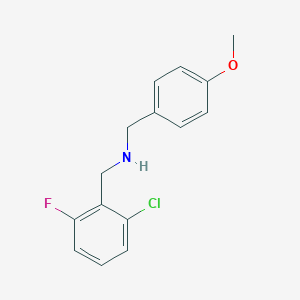
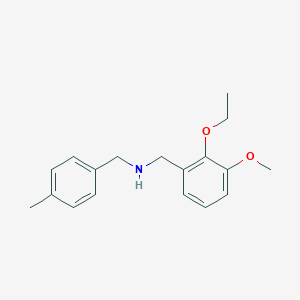
![N-(4-chlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-1-amine](/img/structure/B262697.png)
![N-(furan-2-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B262700.png)

![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262706.png)

![N-cycloheptyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B262710.png)
